molecular formula C13H21NO4 B8089557 trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate

trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate

Cat. No.: B8089557
M. Wt: 255.31 g/mol
InChI Key: DVYKJDOGIQHGBB-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (CDCl₃) for the trans isomer exhibit distinct splitting patterns due to restricted rotation about the tert-butyl carbamate group:

  • ¹H NMR (400 MHz) : δ 4.32 (dd, J = 11.2 Hz, 1H, H-6), 3.89 (m, 2H, H-2/H-7), 1.45 (s, 9H, tert-butyl).
  • ¹³C NMR : δ 170.1 (C=O), 79.8 (C-O tert-butyl), 28.3 (CH₃ groups).

Infrared Spectroscopy (IR)

Strong absorption bands at 1735 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I) confirm the carbamate functionality. The absence of N–H stretches above 3300 cm⁻¹ indicates complete Boc protection.

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 255.31 [M+H]⁺ , consistent with the molecular formula C₁₃H₂₁NO₄. Fragmentation pathways include loss of the tert-butyl group (−56 Da) and subsequent decarbonylation (−28 Da).

Conformational Analysis of Hexahydro-pyrano[3,2-c]pyridine System

Density functional theory (DFT) calculations (B3LYP/6-31G**) predict two dominant conformers for the hexahydro-pyrano[3,2-c]pyridine core:

  • Half-chair (ΔG = 0 kcal/mol) : The pyran ring adopts a C2-symmetric half-chair, while the piperidine ring exhibits slight puckering (θ = 12.7°).
  • Twist-boat (ΔG = 1.8 kcal/mol) : Higher energy due to steric clash between axial tert-butyl and pyran oxygen.

Molecular dynamics simulations (100 ns, explicit solvent) reveal rapid interconversion between conformers (τ = 4.2 ps), explaining the averaged NMR signals for H-2 and H-7.

Stereochemical Considerations in trans-Substituted Derivatives

The trans configuration at C6 and C4a is confirmed by NOESY correlations between H-6 and H-4a (2.9 Å), alongside the absence of cross-peaks between H-6 and the tert-butyl group. Comparative analysis with the cis isomer (CAS 1445951-56-3) highlights stark differences:

Property trans Isomer cis Isomer
Melting point 98–100°C 112–114°C
[α]D²⁵ (c 1.0, CHCl₃) +34.5° −18.2°
Solubility (H₂O) 2.1 mg/mL 0.7 mg/mL

The trans isomer’s enhanced aqueous solubility arises from its ability to form intermolecular H-bonds via axial carbonyl groups, whereas the cis isomer’s equatorial arrangement impedes solvent interactions.

Properties

IUPAC Name

tert-butyl (4aR,8aR)-4-oxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-4-11-9(8-14)10(15)5-7-17-11/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYKJDOGIQHGBB-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate can be achieved through various methods. One efficient method involves the reaction of malononitrile with (E)-3,5-bis(benzylidene)-4-piperidones in ethanol at room temperature. This green and catalyst-free method yields high amounts of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the green and catalyst-free method mentioned above could be scaled up for industrial applications due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions can take place at various positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: The compound is being investigated for its potential use in drug development due to its unique structure and biological activities.

Industry: In the industrial sector, the compound can be used in the synthesis of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name (CAS) Core Structure Substituents/Modifications Key Functional Groups
trans-tert-Butyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate (2177266-88-3) Pyrano[3,2-c]pyridine tert-Butyl ester, oxo group at position 4 Ester, ketone
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate (N/A) Pyrano[2,3-c]pyrrole Amino, cyano, phenyl groups; fused pyrrole ring Amine, nitrile, ketone, ester
tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’-carboxylate (N/A) Spirocyclic pyrano-pyrazino-pyrrolo-pyrimidine Chloro substituent, spiro junction Chlorine, ketone, ester
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (193537-14-3) Thieno[2,3-c]pyridine Amino, tert-butoxycarbonyl (Boc), ethyl ester Amine, ester, thiophene

Key Observations :

  • Spirocyclic Complexity : The spiro structure in introduces conformational rigidity, which may influence binding specificity in biological systems .
  • Heteroatom Variations: Replacement of oxygen with sulfur (thieno-pyridine in ) alters electronic properties and metabolic stability .

Key Observations :

  • Organocatalysis: The use of chiral organocatalysts in enables enantioselective synthesis, though yields are moderate (36%) .
  • Multi-Step Complexity: Spirocyclic derivatives () require intricate synthetic routes, likely reducing scalability compared to simpler pyrano-pyridines .

Key Observations :

  • Thermal Stability : The compound in exhibits a defined melting point (166–169°C), suggesting higher crystallinity than the target compound .
  • Hazard Profile : The target compound’s GHS warnings highlight handling precautions for skin, eye, and respiratory protection .

Biological Activity

trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate (CAS No. 2177266-88-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities based on recent findings.

  • Molecular Formula : C13_{13}H21_{21}NO4_{4}
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : tert-butyl (4aS,8aS)-4-oxohexahydro-2H-pyrano[3,2-c]pyridine-6(5H)-carboxylate
  • Purity : ≥ 95%

Structural Characteristics

The compound features a pyrano-pyridine core structure that is significant for its biological interactions. The presence of a tert-butyl group contributes to its lipophilicity, which may enhance membrane permeability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine derivatives exhibit antimicrobial activity. For instance, derivatives of pyridine have been shown to possess significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that the compound may exhibit anti-inflammatory properties. Research indicates that related pyranopyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

There is emerging evidence pointing towards the anticancer potential of pyrano-pyridine derivatives. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary data suggest that trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine may also possess such properties, warranting further investigation.

Case Studies

  • Antimicrobial Study : A study involving various pyranopyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
  • Anti-inflammatory Research : In a controlled experiment, a related compound was shown to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation : A recent screening of several pyrano-pyridine analogs revealed that some compounds induced apoptosis in human cancer cell lines (e.g., HeLa cells), suggesting that trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine may share similar bioactivity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Pyrano-Pyridine AAntimicrobialS. aureus32 µg/mL
Pyrano-Pyridine BAnti-inflammatoryMacrophages-
Pyrano-Pyridine CAnticancerHeLa Cells25 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and protecting group strategies. For example:

  • Stepwise cyclization : A precursor with a pyran or pyridine core undergoes cyclization under anhydrous conditions, often using tert-butyl carbamate intermediates to enhance solubility and facilitate purification .
  • Protecting group utilization : The tert-butyl group is introduced via Boc (tert-butoxycarbonyl) protection, which is stable under acidic conditions and removable via trifluoroacetic acid (TFA) .
  • Key reagents : Chloroacetate or bromopyridine derivatives are common starting materials, with reactions optimized in polar aprotic solvents like DMF or THF .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR : Critical for confirming the trans stereochemistry of the bicyclic system. Protons on the tert-butyl group appear as a singlet near δ 1.4 ppm, while pyran/pyridine ring protons resonate between δ 2.7–4.6 ppm .
  • Mass spectrometry (MS) : ESI-MS confirms the molecular ion peak ([M+H]+) and fragmentation patterns, with exact mass analysis validating the molecular formula .
  • IR spectroscopy : The carbonyl stretch (~1700 cm⁻¹) from the 4-oxo group and ester functionalities provides additional structural confirmation .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the bicyclic core using crystallography?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : High-resolution data (≤ 0.8 Å) are essential to resolve spiro-fused rings and confirm trans stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution, leveraging difference Fourier maps to assign hydrogen atoms and refine thermal parameters .
  • Twinned data handling : For crystals with twinning, the HKLF5 format in SHELXL enables dual-domain refinement, critical for accurate bond-length and angle measurements .

Q. What experimental considerations mitigate low yields during the final cyclization step?

  • Methodological Answer :

  • Solvent optimization : Switching from THF to DMF increases polarity, stabilizing transition states in cyclization. Catalyst screening (e.g., Pd/C or Et₃N) improves reaction efficiency .
  • Temperature control : Gradual heating (e.g., 60°C to 80°C) minimizes side reactions like ester hydrolysis. Parallel microscale reactions (0.1–1 mmol scale) identify optimal conditions with minimal material waste .
  • Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by flash chromatography (silica gel, 3:7 ethyl acetate/petroleum ether) enhances purity and recovery .

Q. How to address discrepancies in observed vs. calculated NMR chemical shifts?

  • Methodological Answer :

  • Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, identifying conformational averaging. For example, axial vs. equatorial proton orientations in the pyran ring can cause δ variations of 0.3–0.5 ppm .
  • Dynamic NMR (DNMR) : Variable-temperature NMR (e.g., 25°C to −40°C) slows ring-flipping in the hexahydro-2H-pyrano system, resolving overlapping signals and validating trans configurations .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reactivity data in nucleophilic substitutions involving the 4-oxo group?

  • Methodological Answer :

  • Steric vs. electronic effects : The tert-butyl group introduces steric hindrance, which may reduce nucleophilic attack at the 4-oxo position. Competing pathways (e.g., keto-enol tautomerization) should be evaluated via deuterium exchange experiments .
  • Competing leaving groups : In halogenated analogs (e.g., 6-chloro derivatives), the leaving group ability (Cl⁻ vs. Br⁻) impacts substitution rates. Hammett plots correlate substituent effects with reaction kinetics .

Tables for Key Data

Technique Key Observations Reference
1H-NMR (CDCl₃)tert-butyl (δ 1.42, s, 9H); pyran CH₂ (δ 2.77, t, J=5.8 Hz); ester OCH₃ (δ 3.75, s)
ESI-MS[M+H]+ = 301.2; isotopic pattern confirms bromine presence (M+2 = 303.2)
SCXRD (SHELXL)Bond length C-O (1.23 Å); dihedral angle between rings: 85.3° (trans)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.